molecular formula C15H11ClFNO3S B3038990 7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 946236-54-0

7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B3038990
CAS No.: 946236-54-0
M. Wt: 339.8 g/mol
InChI Key: UOCAHMPBOKTAJR-UHFFFAOYSA-N
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Description

“7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 7-chloro-2,1-benzothiazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethylformamide).

    Cyclization: The intermediate product undergoes cyclization to form the benzothiazine ring structure.

    Oxidation: The final step involves the oxidation of the sulfur atom to form the 2,2-dioxide derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one: Lacks the 2,2-dioxide group.

    1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Lacks the chloro group.

    7-chloro-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Lacks the 2-fluorobenzyl group.

Uniqueness

The presence of both the chloro and fluoro substituents, along with the 2,2-dioxide group, makes “7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” unique. These functional groups contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

7-chloro-1-[(2-fluorophenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3S/c16-11-5-6-12-14(7-11)18(22(20,21)9-15(12)19)8-10-3-1-2-4-13(10)17/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCAHMPBOKTAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)Cl)N(S1(=O)=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Reactant of Route 3
Reactant of Route 3
7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Reactant of Route 4
7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Reactant of Route 5
7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Reactant of Route 6
7-chloro-1-(2-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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